5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide
Description
5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. The presence of bromine, chlorine, and thiophene moieties in its structure makes it a compound of interest in medicinal chemistry and material science.
Properties
IUPAC Name |
5-bromo-2-chloro-N-(thiophen-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNOS/c13-9-1-2-11(14)10(5-9)12(16)15-6-8-3-4-17-7-8/h1-5,7H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJMWXKMYXPXJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NCC2=CSC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide typically involves the following steps:
Bromination and Chlorination: The starting material, benzamide, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 5 and 2 positions, respectively.
Thiophene Introduction: The thiophene moiety is introduced through a nucleophilic substitution reaction, where a thiophen-3-ylmethyl group is attached to the nitrogen atom of the benzamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The thiophene moiety can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the benzamide backbone.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Conditions often involve the use of polar aprotic solvents and catalysts.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.
Major Products
Substitution Products: Depending on the substituents introduced, various derivatives of the original compound can be formed.
Oxidation and Reduction Products: Oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-N-[(thiophen-2-yl)methyl]benzamide: Similar structure but with the thiophene moiety at a different position.
5-bromo-2-chloro-N-[(furan-3-yl)methyl]benzamide: Similar structure but with a furan ring instead of thiophene.
5-bromo-2-chloro-N-[(pyridin-3-yl)methyl]benzamide: Similar structure but with a pyridine ring instead of thiophene.
Uniqueness
The unique combination of bromine, chlorine, and thiophene moieties in 5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide imparts distinct chemical and biological properties. The presence of the thiophene ring enhances its potential as an organic semiconductor and its biological activity, making it a valuable compound for various applications.
Biological Activity
5-Bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrClNOS, indicating a complex structure that incorporates halogen substituents and a thiophene moiety. The presence of these elements suggests significant reactivity and potential for diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that this compound may:
- Inhibit Enzymatic Activity : It may act as an inhibitor for certain kinases, disrupting cell signaling pathways critical for cancer cell proliferation and survival.
- Modulate Inflammatory Responses : By inhibiting enzymes related to inflammatory processes, it could exert anti-inflammatory effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, studies have shown that related benzamide derivatives can inhibit cell proliferation in various cancer cell lines:
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| 5-bromo derivative | HeLa | 14.31 ± 0.90 | Inhibition of cell cycle progression |
| Another thiazole derivative | PC3 | 5.71 | Induction of apoptosis |
These findings highlight the potential of this compound as a lead compound for further development in cancer therapy.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar benzamide derivatives have shown efficacy against various pathogens, suggesting that this compound might possess comparable activity:
| Compound | Target Pathogen | Activity |
|---|---|---|
| Benzamide derivative | Staphylococcus aureus | Comparable to standard antibiotics |
| Another derivative | E. coli | Significant inhibition |
These results indicate a broad spectrum of potential applications in treating infectious diseases.
Case Studies and Research Findings
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that benzamide derivatives exhibited significant cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells, with IC values ranging from 10–30 µM . The presence of halogens in the structure was correlated with enhanced activity.
- Structure-Activity Relationships (SAR) : Investigations into SAR have shown that modifications on the benzene ring significantly impact biological activity. For example, introducing electron-donating groups enhanced anticancer efficacy against various cell lines .
- Mechanistic Studies : Research has demonstrated that certain benzamide derivatives can inhibit dihydroorotate dehydrogenase (DHODH), a target validated for malaria treatment, indicating potential for broader therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
